molecular formula C13H10BrClO B7871834 (2-Bromophenyl)(4-chlorophenyl)methanol

(2-Bromophenyl)(4-chlorophenyl)methanol

Cat. No.: B7871834
M. Wt: 297.57 g/mol
InChI Key: XZRDCSRAGROTPK-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(4-chlorophenyl)methanol: is an organic compound characterized by the presence of a bromine atom on the second carbon of a phenyl ring and a chlorine atom on the fourth carbon of another phenyl ring, both attached to a central methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound (like 4-chlorobenzaldehyde) to form the desired product.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving the reaction of halogenated benzene derivatives with methanol under controlled conditions. The process may involve catalysts and specific reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(2-Bromophenyl)(4-chlorophenyl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and various amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 2-Bromophenyl(4-chlorophenyl)carboxylic acid or ketone.

  • Reduction: 2-Bromophenyl(4-chlorophenyl)amine or alcohol.

  • Substitution: Various substituted phenyl compounds depending on the nucleophile used.

Scientific Research Applications

(2-Bromophenyl)(4-chlorophenyl)methanol: has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its pharmacological properties and potential use in drug development.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity. In anticancer applications, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

(2-Bromophenyl)(4-chlorophenyl)methanol: is compared with other similar compounds, such as 2-Bromophenyl(4-fluorophenyl)methanol and 2-Bromophenyl(4-methylphenyl)methanol . These compounds differ in the substituents on the phenyl rings, which can affect their chemical reactivity and biological activity. The presence of different halogens or functional groups can lead to variations in their properties and applications.

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Properties

IUPAC Name

(2-bromophenyl)-(4-chlorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8,13,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRDCSRAGROTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 23.0 g (120 mmole) of 4-bromochlorobenzene in 150 ml of dry tetrahydrofuran was cooled to -78° C. under nitrogen and 78 ml (120 mmole) of 1.55 M n-butyllithium in hexane was added dropwise at a rate to maintain temperature below -60° C. After stirring an additional 15 minutes, 14.0 ml (120 mmole) of 2-bromo-benzaldehyde was added and the reaction was stirred for 15 minutes. The reaction was quenched at -78° C. with saturated aqueous ammonium chloride and allowed to warm to room temperature. The reaction solution was diluted with 300 ml of diethyl ether and washed with three 75 ml portions of 1.0 M sodium bisulfite, followed by 50 ml of 1.0 M sodium hydroxide, 100 ml of water, and 50 ml of saturated sodium chloride. After drying over magnesium sulfate, the solvent was removed to give 35.3 g (99%) of crude 2-bromo-α-(4-chlorophenyl)benzyl alcohol as a pale yellow oil.
Quantity
23 g
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150 mL
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78 mL
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14 mL
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Synthesis routes and methods II

Procedure details

2-bromobenzaldehyde (1 ml) was dissolved in diethyl ether (20 ml) and cooled to −78° C. 4-chlorophenylmagnesium bromide (1M diethyl ether solution, 9 ml) was added thereto and the reaction mixture was stirred for one hour at the same temperature. Saturated ammonium chloride aqueous solution was added thereto and the water layer was extracted with ethyl acetate. The organic layer was dried with anhydrous magnesium sulfate. The solvent was distilled off and the obtained residue was purified by column chromatography to obtain the title compound (2.50 mg) having the following physical data.
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1 mL
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20 mL
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9 mL
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Synthesis routes and methods III

Procedure details

To a solution of 2-bromobenzaldehyde (3.15 ml, 27.0 mmol) and THF (135 ml) at 0° C. was added (4-chlorophenyl)magnesium bromide solution (29.7 ml, 1M in THF, 29.7 mmol). The reaction was stirred at 0° C. for 30 min before addition of a saturated solution of ammonium chloride. The layers were separated and the aqueous extracted with EtOAc. The combined organics were washed with brine, dried over Na2SO4, filtered, and concentrated. The crude residue was purified via Biotage to afford (2-bromophenyl)(4-chlorophenyl)methanol. To a solution of DCM (100 ml) and oxalyl chloride (2.471 ml, 28.2 mmol) at −78° C. was added DMSO (3.34 ml, 47.0 mmol) and the reaction stirred at −78° C. for 15 min. After 15 min a solution of (2-bromophenyl)(4-chlorophenyl)methanol in DCM (25 ml) was added dropwise and stirred for 15 min at −78° C. before addition of Et3N (9.84 ml, 70.6 mmol). The cold bath was removed and the reaction was warmed to room temperature. To this solution was added water and the layers separated. The aqueous was extracted with DCM and the combined organics were dried over Na2SO4, filtered, and concentrated. The crude residue was purified via Biotage (EtOAc/hex) to afford (2-bromophenyl)(4-chlorophenyl)methanone. m/z (ESI) 295, 297 [M+H]+.
Quantity
3.15 mL
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29.7 mL
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135 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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